molecular formula C7H5NO2 B3064850 2-Pyridineacetaldehyde, alpha-oxo- CAS No. 22109-63-3

2-Pyridineacetaldehyde, alpha-oxo-

Cat. No. B3064850
CAS RN: 22109-63-3
M. Wt: 135.12 g/mol
InChI Key: OKFDXTIEYZZMOM-UHFFFAOYSA-N
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Patent
US09249130B2

Procedure details

2-Pyridylglyoxal (8.0 g, crude) was prepared from selenium dioxide (15 g, 135 mmol) and 2-acetyl pyridine (10 g, 82 mmol) according to the typical procedure used for Preparation 1.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1)(=[O:6])[CH3:5]>>[N:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:4]([CH:5]=[O:2])=[O:6]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used for Preparation 1

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.